3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
    3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
        Potent inhibitor of both mouse and human 11β-HSD1; High Quality Biochemicals for Research Uses
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        327093-42-5    
    
    
        VCID:
        
        VC0006571    
        
        InChI:
        
        InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2    
    
        
        SMILES:
        
        C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4    
    
        
        Molecular Formula:
        
        C17H25N3    
    
        
        Molecular Weight:
        
        271.4 g/mol    
    
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
CAS No.: 327093-42-5
Cat. No.: VC0006571
Molecular Formula: C17H25N3
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Potent inhibitor of both mouse and human 11β-HSD1; High Quality Biochemicals for Research Uses | 
|---|---|
| CAS No. | 327093-42-5 | 
| Molecular Formula | C17H25N3 | 
| Molecular Weight | 271.4 g/mol | 
| IUPAC Name | 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | 
| Standard InChI | InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2 | 
| Standard InChI Key | VFTQRHWULYJKCI-UHFFFAOYSA-N | 
| SMILES | C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4 | 
| Canonical SMILES | C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4 | 
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